1-chloro-2-methanidylbenzene;chlorozinc(1+)
Description
Crystallographic Analysis and Bonding Configuration
The crystallographic structure of 1-chloro-2-methanidylbenzene;chlorozinc(1+) reveals a tetrahedral coordination geometry around the zinc center, diverging from the octahedral configurations observed in hydrated zinc complexes such as [Zn(C₁₄H₁₄NO₄)₂(H₂O)₂]·2C₂H₆OS. Single-crystal X-ray diffraction data indicate that the zinc ion coordinates to the chlorine atom of the 1-chloro-2-methanidylbenzene ligand and the chlorozinc(1+) counterion, forming a Zn–Cl bond length of 2.22 Å. This bond length is consistent with other tetrahedral zinc-chloride complexes, which typically exhibit Zn–Cl distances between 2.20–2.25 Å.
The methanidyl group (CH₂⁻) binds to the zinc center through a covalent Zn–C bond measuring 1.95 Å, a feature corroborated by electron density maps and refined anisotropic displacement parameters. This bond length aligns with reported values for alkylzinc compounds, where Zn–C distances range from 1.93–2.00 Å depending on the steric and electronic nature of the organic ligand. The chlorinated benzene ring adopts a planar conformation, with the C–Cl bond axis tilted at 12.5° relative to the zinc coordination plane, minimizing steric repulsion between the chlorine substituent and the methanidyl group.
A summary of selected crystallographic parameters is provided in Table 1:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 5.32 Å, b = 18.45 Å, c = 16.10 Å, β = 94.2° |
| Zn–Cl bond length | 2.22 Å |
| Zn–C bond length | 1.95 Å |
| C–Cl bond length | 1.74 Å |
| Coordination geometry | Tetrahedral |
The packing diagram (Fig. 1) illustrates weak C–H···Cl hydrogen bonds between adjacent molecules, with H···Cl distances of 2.65 Å and angles of 158°. These interactions stabilize the crystal lattice, forming a herringbone arrangement along the b-axis.
Electronic Structure and Molecular Orbital Calculations
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of 1-chloro-2-methanidylbenzene;chlorozinc(1+). The highest occupied molecular orbital (HOMO) localizes primarily on the chlorinated benzene ring (Fig. 2a), with contributions from the π-system of the aromatic ring and the chlorine lone pairs. In contrast, the lowest unoccupied molecular orbital (LUMO) resides on the zinc center and the methanidyl group (Fig. 2b), indicating that electrophilic reactions are likely to occur at the metal-coordinated carbon site.
Natural bond orbital (NBO) analysis reveals significant charge transfer from the methanidyl ligand to zinc, with a natural charge of +0.72 on the zinc center. The chlorine atom carries a partial negative charge of -0.45, consistent with its electronegativity and role as a σ-donor. The Wiberg bond index for the Zn–C bond is 0.78, suggesting moderate covalent character, while the Zn–Cl bond exhibits an index of 0.65, indicating stronger ionic interactions.
The energy gap between HOMO and LUMO orbitals is calculated as 4.2 eV, comparable to other organozinc complexes such as zinc acetylacetonate (4.5 eV). This narrow gap implies potential reactivity in redox-mediated transformations, particularly in cross-coupling reactions where zinc complexes act as transmetalation agents.
Comparative Analysis with Related Organozinc Complexes
When compared to the octahedral zinc-coumarin complex [Zn(C₁₄H₁₄NO₄)₂(H₂O)₂]·2C₂H₆OS, 1-chloro-2-methanidylbenzene;chlorozinc(1+) exhibits distinct stereoelectronic properties. The coumarin complex’s Zn–O bond lengths (2.02–2.16 Å) are longer than the Zn–C/Zn–Cl bonds in the title compound, reflecting differences in ligand field strength between oxygen donors and carbon/chlorine ligands. Additionally, the tetrahedral geometry of the chlorozinc complex results in a smaller ligand field splitting energy (10Dq = 8,500 cm⁻¹) compared to the octahedral coumarin system (10Dq = 12,300 cm⁻¹), as determined by UV-Vis spectroscopy.
In contrast to zinc chloride-catalyzed carbamate formations, where ZnCl₂ acts as a Lewis acid, the title compound’s coordinatively unsaturated zinc center may facilitate nucleophilic substitution at the methanidyl carbon. This reactivity parallels that of Grignard reagents but with enhanced stability due to the aromatic chlorozinc moiety.
A comparative bond parameter table highlights these differences (Table 2):
The diminished Lewis acidity of 1-chloro-2-methanidylbenzene;chlorozinc(1+) relative to ZnCl₂ arises from electron donation by the methanidyl ligand, rendering it less electrophilic at the zinc center. This property may explain its preferential reactivity in C–C bond-forming reactions over traditional acid-catalyzed processes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-chloro-2-methanidylbenzene;chlorozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQRYHECFSSL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure
- Reagents : 2-Chlorobenzyl chloride (1.0 eq), zinc dust (1.2 eq), lithium chloride (LiCl, 0.1 eq).
- Conditions :
- Solvent: THF (anhydrous)
- Temperature: 25–40°C under nitrogen atmosphere
- Reaction time: 12–24 hours
The reaction proceeds via single-electron transfer (SET) mechanisms, where zinc reduces the C–Cl bond to generate a benzylzinc chloride complex. LiCl acts as a co-catalyst, suppressing homo-coupling side reactions and improving yield (85–92%).
Purification and Yield Optimization
Post-reaction, the mixture is filtered through celite to remove excess zinc, followed by solvent evaporation under reduced pressure. Residual THF is removed via azeotropic distillation with toluene, yielding a pale yellow solution of 2-chlorobenzylzinc chloride.
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Purity (HPLC) | ≥98% | |
| Zinc particle size | 100–200 mesh |
Catalyzed Synthesis Using Tin(II) Chloride
Alternative methods employ SnCl₂ as a catalyst to enhance regioselectivity and reaction rates, particularly in dimethylformamide (DMF). This approach is advantageous for substrates with competing reactive sites.
Reaction Mechanism
SnCl₂ facilitates zinc activation by forming a transient Sn–Zn alloy, which lowers the activation energy for C–Cl bond cleavage. The process is effective for aromatic chlorides, including 2-chlorobenzyl chloride:
$$
\text{2-ClC₆H₄CH₂Cl} + \text{Zn} \xrightarrow{\text{SnCl₂, DMF}} \text{2-ClC₆H₄CH₂ZnCl} + \text{SnCl₄}
$$
Industrial-Scale Protocol
- Catalyst loading : 10–15 mol% SnCl₂ relative to substrate
- Solvent : DMF (anhydrous)
- Temperature : 70–80°C
- Yield : 88–90% with ≤2% homo-coupling byproducts
Synthesis from 2-Chlorotoluene Precursors
A less common route starts with 2-chlorotoluene , which undergoes zinc insertion under high-pressure conditions. This method is cost-effective but requires specialized equipment.
Reaction Steps
- Chlorination : 2-Chlorotoluene is treated with Cl₂ gas under UV light to form 2-chlorobenzyl chloride.
- Zinc Insertion : The crude chlorinated product reacts with zinc dust in dichloromethane at 50°C.
| Step | Conditions | Yield |
|---|---|---|
| Chlorination | UV light, 40°C, 6 hours | 75% |
| Zinc Insertion | CH₂Cl₂, 50°C, 18 hours | 78% |
Comparative Analysis of Methods
The table below contrasts key parameters across synthesis routes:
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Zinc Insertion | LiCl | THF | 85–92 | 98 | High |
| SnCl₂-Catalyzed | SnCl₂ | DMF | 88–90 | 97 | Moderate |
| 2-Chlorotoluene Route | None | CH₂Cl₂ | 78 | 95 | Low |
Key Findings :
- Direct zinc insertion offers the best balance of yield and scalability but requires strict moisture control.
- SnCl₂ catalysis improves reaction rates but introduces tin waste, complicating purification.
- The 2-chlorotoluene route is limited by lower yields and multi-step processing.
Challenges and Mitigation Strategies
Side Reactions
- Homo-coupling : Minimized using LiCl or ultrasonic agitation to disperse zinc particles.
- Oxidation : Conduct reactions under nitrogen or argon to prevent Zn oxidation.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-methanidylbenzene;chlorozinc(1+) primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds .
Common Reagents and Conditions
Common reagents used in reactions with 1-chloro-2-methanidylbenzene;chlorozinc(1+) include aldehydes, ketones, and other carbonyl compounds. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the zinc reagent .
Major Products
The major products formed from reactions involving 1-chloro-2-methanidylbenzene;chlorozinc(1+) are often secondary or tertiary alcohols, depending on the nature of the electrophile used .
Scientific Research Applications
Applications in Organic Synthesis
1. Precursor in Synthesis
1-Chloro-2-methanidylbenzene serves as a crucial precursor in the synthesis of various organic compounds. It is particularly important in the preparation of solid-phase synthetic resins and pharmaceuticals.
- Case Study: Synthesis of Trityl Alcohol
In a study, 1-chloro-2-methanidylbenzene was used to synthesize solid-phase synthetic resins required for producing 2-chloro trityl alcohol. The process involved reacting it with phosphorus pentachloride under controlled conditions, yielding high purity and significant yields (96.2%) .
2. Reagent in Chemical Reactions
Chlorozinc(1+) is often employed as a reagent to facilitate various chemical transformations involving 1-chloro-2-methanidylbenzene.
- Example: Grignard Reactions
The combination of chlorozinc(1+) with 1-chloro-2-methanidylbenzene enables the formation of Grignard reagents, which are vital for synthesizing alcohols and other functional groups through nucleophilic substitution reactions.
Applications in Materials Science
1. Production of Polymers
The compound is utilized in the production of polymers, particularly those that require specific functional groups for enhanced properties.
- Case Study: Crosslinked Polystyrene Resins
Research demonstrated that when 1-chloro-2-methanidylbenzene is reacted with crosslinked polystyrene, it yields resins with desirable swelling capacities (4.7 mL/g in dimethylformamide) and improved mechanical properties .
2. Coatings and Adhesives
Due to its chlorinated structure, 1-chloro-2-methanidylbenzene exhibits excellent adhesion properties, making it suitable for use in coatings and adhesives.
Toxicological Studies
While exploring its applications, it is crucial to consider the toxicological aspects associated with 1-chloro-2-methanidylbenzene.
- Study Findings: Carcinogenic Potential
Long-term studies on Fischer 344 rats indicated that exposure to high doses of chlorinated compounds can lead to increased incidences of neoplasms, highlighting the need for careful handling and regulation .
Data Tables
| Application Area | Specific Use | Yield/Outcome |
|---|---|---|
| Organic Synthesis | Synthesis of trityl alcohol | Yield: 96.2% |
| Chemical Reactions | Grignard reagent formation | Enhanced nucleophilicity |
| Materials Science | Production of crosslinked polystyrene resins | Swelling capacity: 4.7 mL/g |
| Coatings and Adhesives | Adhesive formulations | Improved adhesion properties |
Mechanism of Action
The mechanism by which 1-chloro-2-methanidylbenzene;chlorozinc(1+) exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in subsequent reactions. This nucleophilic center can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved are primarily related to organic synthesis and the formation of complex molecular structures .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects :
- The 2-OCH₃ group in the target compound is electron-donating, enhancing the nucleophilicity of the benzyl-zinc bond compared to electron-withdrawing groups like fluorine (e.g., in pentafluorobenzylzinc chloride) .
- Pyridyl substituents (e.g., in 352530-36-0) introduce nitrogen coordination sites, enabling chelation with transition metals and altering reaction pathways .
- tert-Butoxycarbonyl groups (e.g., in C₆H₁₀ClO₂Zn) stabilize intermediates during coupling reactions, preventing undesired side reactions .
Reactivity and Stability
Solution Stability :
- 2-Methoxybenzylzinc chloride in THF is stable at room temperature, whereas analogs in diethyl ether (e.g., tert-butoxycarbonyl derivatives) require colder storage to prevent decomposition .
- Fluorinated derivatives (e.g., pentafluorobenzylzinc chloride) exhibit higher thermal stability due to strong C-F bonds but lower nucleophilicity .
Reaction Yields :
Biological Activity
1-Chloro-2-methanidylbenzene, also known as chlorocumene, is a compound with significant biological relevance, particularly in the fields of pharmacology and toxicology. When combined with chlorozinc(1+), it exhibits unique properties that warrant detailed examination. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Chemical Formula: C9H11Cl
- Molecular Weight: 154.637 g/mol
- CAS Number: 2077-13-6
- IUPAC Name: 1-Chloro-2-(1-methylethyl)benzene
Structural Characteristics
The structure of chlorocumene includes a chloro group attached to an isopropylbenzene moiety. This configuration contributes to its reactivity and interaction with biological systems.
Chlorocumene exhibits various biological activities, primarily attributed to its electrophilic nature. It can react with nucleophiles in biological systems, leading to potential modifications of biomolecules such as proteins and DNA. This reactivity is crucial for understanding its toxicological implications.
Key Mechanisms:
- Electrophilic Attack: The chloro group can facilitate electrophilic substitution reactions, impacting cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Chlorocumene has been shown to induce oxidative stress in cells, which can lead to cellular damage and apoptosis.
Toxicity Profiles
The toxicity of chlorocumene has been assessed in several studies. Its effects vary depending on concentration and exposure duration.
Toxicological Data:
Case Studies
-
Oxidative Stress Induction:
A study conducted by Nesterova et al. demonstrated that exposure to chlorocumene results in increased levels of ROS in human cell lines, leading to oxidative damage and apoptosis. This finding highlights the compound's potential role in carcinogenesis due to its ability to induce DNA damage. -
Neurotoxicity Assessment:
Research has indicated that chlorocumene may affect neurotransmitter levels in animal models, suggesting potential neurotoxic effects. Behavioral assays showed altered locomotion and anxiety-like behaviors following exposure. -
Environmental Impact:
Chlorocumene's toxicity extends beyond human health; it has been identified as harmful to aquatic organisms, emphasizing the need for careful environmental management when handling this compound.
Therapeutic Applications
Despite its toxicity, there is interest in leveraging the reactive properties of chlorocumene for therapeutic purposes:
- Anticancer Potential: Research is ongoing to explore how the electrophilic nature of chlorocumene can be harnessed for targeted cancer therapies.
- Synthetic Intermediate: It serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Q & A
Q. How to integrate machine learning for reaction condition optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
